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molecular formula C20H16BrClFNO2 B8599798 (R)-2-(5-broMo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

(R)-2-(5-broMo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

Cat. No. B8599798
M. Wt: 436.7 g/mol
InChI Key: XSQAICBCYIFUQS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618994B2

Procedure details

To a solution of 2.13 g of the acid from Step 3 in 10 mL of THF, a solution of diazomethane in ether was added in excess until complete consumption of the acid as monitored on TLC. Then, the solvents were removed under vacuum. To a solution of the crude methyl ester thus formed in 20 mL of DMF, 539 mg of a NaH suspension (60% in oil) was added at −78° C. The suspension was stirred for 10 min at 0° C., cooled again to −78° C. and treated with 1.70 g of 4-chlorobenzyl bromide. After 5 min, the temperature was warmed to 0° C. and the mixture was stirred for 20 min. At this time, the reaction was quenched by the addition of 2 mL of AcOH and this mixture was poured into a separatory funnel containing 1N HCl/EtOAc. The layers were separated and the organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated. The alkylated material was hydrolyzed using the procedure described in Step 2. The crude material was further purified by trituration with EtOAc/hexanes to yield 2.35 g of the title compound as a pale brown solid.
Name
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
539 mg
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[NH:9][C:8]3[CH:11]([CH2:14][C:15]([OH:17])=[O:16])[CH2:12][CH2:13][C:7]=3[C:6]=2[CH:5]=[C:4]([F:18])[CH:3]=1.[N+](=C)=[N-].[H-].[Na+].[Cl:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Br)=[CH:27][CH:26]=1>C1COCC1.CCOCC>[Br:1][C:2]1[C:10]2[N:9]([CH2:29][C:28]3[CH:31]=[CH:32][C:25]([Cl:24])=[CH:26][CH:27]=3)[C:8]3[CH:11]([CH2:14][C:15]([OH:17])=[O:16])[CH2:12][CH2:13][C:7]=3[C:6]=2[CH:5]=[C:4]([F:18])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
BrC1=CC(=CC=2C3=C(NC12)C(CC3)CC(=O)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
539 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 10 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess until complete consumption of the acid
CUSTOM
Type
CUSTOM
Details
Then, the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
To a solution of the crude methyl ester thus formed in 20 mL of DMF
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C.
WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was warmed to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
At this time, the reaction was quenched by the addition of 2 mL of AcOH
ADDITION
Type
ADDITION
Details
this mixture was poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing 1N HCl/EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was further purified by trituration with EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=CC=2C3=C(N(C12)CC1=CC=C(C=C1)Cl)C(CC3)CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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